4-(Benzyloxy)-3-hydroxybenzoic acid
Overview
Description
4-(Benzyloxy)-3-hydroxybenzoic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid, featuring a benzyloxy group at the 4-position and a hydroxyl group at the 3-position of the benzene ring
Mechanism of Action
Target of Action
Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that 4-(Benzyloxy)-3-hydroxybenzoic acid may interact with a variety of biological targets, potentially including enzymes or receptors that recognize aromatic or benzylic structures.
Mode of Action
It’s known that benzylic compounds can undergo various reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets, such as modification of protein structures or functions.
Biochemical Pathways
One study suggests that 4-hydroxybenzoic acid, a structurally similar compound, is hydroxylated to form protocatechuate, which can then be cleaved or decarboxylated to form other compounds . This suggests that this compound may also be involved in similar biochemical transformations.
Biochemical Analysis
Biochemical Properties
4-(Benzyloxy)-3-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand for certain lanthanide coordination compounds, influencing their photophysical properties . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and participate in π-π interactions, which stabilize the complex structures.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving algae, the presence of similar compounds affected cell density and growth processes . This suggests that this compound could potentially modulate cellular functions by altering the expression of specific genes and impacting metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its structural analogs have been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its application in laboratory settings. Studies have shown that similar compounds exhibit varying degrees of stability depending on the environmental conditions . Long-term exposure to certain conditions can lead to degradation, which in turn affects their efficacy in biochemical assays. Therefore, understanding the temporal effects of this compound is essential for its effective use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, studies on similar compounds have shown that they can induce specific physiological responses at certain thresholds, but excessive doses may result in detrimental effects . Therefore, careful dosage optimization is necessary to harness the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, it serves as a precursor for the biosynthesis of coenzyme Q in certain microorganisms . The metabolic flux and levels of metabolites can be significantly influenced by the presence of this compound, highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed that similar compounds are localized to specific organelles, such as the endoplasmic reticulum, where they participate in various biochemical processes . The targeting signals and post-translational modifications that direct this compound to these compartments are critical for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-hydroxybenzoic acid.
Benzylation: The hydroxyl group at the 3-position is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group at the 4-position. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Benzyloxy)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
3-Hydroxybenzoic Acid: Lacks the benzyloxy group, making it less hydrophobic.
4-Hydroxybenzoic Acid: Lacks the benzyloxy group, affecting its reactivity and solubility.
4-(Methoxy)-3-hydroxybenzoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties.
Uniqueness: 4-(Benzyloxy)-3-hydroxybenzoic acid is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRLTZBTFFXIPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705699 | |
Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38853-28-0 | |
Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.